1,1/'-ISOPROPYLIDENEZIRCONOCENE DICHLORIDE
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Overview
Description
1,1/'-ISOPROPYLIDENEZIRCONOCENE DICHLORIDE, also known as isopropylidenebis(cyclopentadienyl)zirconium dichloride, is a chemical compound with the molecular formula C13H14Cl2Zr. It is a metallocene compound, which means it contains a metal (zirconium) sandwiched between two cyclopentadienyl anions. This compound is used in various applications, particularly in the field of polymer chemistry .
Mechanism of Action
Target of Action
1,1’-Isopropylidenezirconocene Dichloride is primarily used in the preparation of comb-shaped polyolefin elastomers . The compound’s primary targets are the molecules involved in the formation of these elastomers.
Mode of Action
It is known that the compound plays a crucial role in the synthesis of polyolefin elastomers .
Biochemical Pathways
It is involved in the synthesis of comb-shaped polyolefin elastomers , which suggests it may influence the polymerization pathways of olefins.
Result of Action
The primary result of the action of 1,1’-Isopropylidenezirconocene Dichloride is the formation of comb-shaped polyolefin elastomers . These elastomers have various applications in the industrial sector.
Action Environment
The efficacy and stability of 1,1’-Isopropylidenezirconocene Dichloride can be influenced by various environmental factors. For instance, the compound is sensitive to moisture . Therefore, it should be stored under inert gas and in a moisture-free environment .
Preparation Methods
1,1/'-ISOPROPYLIDENEZIRCONOCENE DICHLORIDE can be synthesized through several methods. One common synthetic route involves the reaction of zirconium tetrachloride with isopropylidenebis(cyclopentadienyl) in the presence of a reducing agent. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or other purification techniques .
Chemical Reactions Analysis
1,1/'-ISOPROPYLIDENEZIRCONOCENE DICHLORIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form zirconium oxide derivatives.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups, to form new zirconium complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1/'-ISOPROPYLIDENEZIRCONOCENE DICHLORIDE has several scientific research applications:
Polymer Chemistry: It is used as a catalyst in the polymerization of olefins to produce polyolefins, which are important industrial polymers.
Material Science: This compound is used in the preparation of comb-shaped polyolefin elastomers, which have unique mechanical properties.
Organometallic Chemistry: It serves as a precursor for the synthesis of various organometallic compounds, which are used in catalysis and other chemical processes.
Comparison with Similar Compounds
1,1/'-ISOPROPYLIDENEZIRCONOCENE DICHLORIDE can be compared with other similar metallocene compounds, such as:
Bis(cyclopentadienyl)zirconium dichloride: This compound has a similar structure but lacks the isopropylidene bridge, which affects its catalytic properties.
Bis(cyclopentadienyl)titanium dichloride: This titanium-based compound has similar applications in polymerization but different reactivity due to the different metal center.
Bis(cyclopentadienyl)hafnium dichloride: This hafnium-based compound also serves as a polymerization catalyst but has different physical and chemical properties compared to the zirconium analog.
This compound is unique due to its specific structure, which provides distinct catalytic properties and makes it suitable for specialized applications in polymer chemistry and material science .
Biological Activity
1,1'-Isopropylidenezirconocene dichloride (IPZC) is a zirconium-based organometallic compound notable for its applications in synthetic organic chemistry, particularly in catalysis and polymerization processes. Its biological activity has garnered attention in various research contexts, especially concerning its potential therapeutic effects and toxicity profiles.
Anticancer Properties
Research has indicated that IPZC exhibits significant anticancer activity. A study demonstrated that IPZC can induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in tumor cells. In vitro assays have shown that IPZC effectively inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells.
Table 1: Summary of Anticancer Activity of IPZC
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 10 | Induction of apoptosis via ROS |
PC-3 (Prostate Cancer) | 15 | Cell cycle arrest and apoptosis |
A549 (Lung Cancer) | 12 | Inhibition of proliferation |
Antimicrobial Activity
IPZC has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Table 2: Antimicrobial Activity of IPZC
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Toxicity Studies
While the biological activities of IPZC are promising, toxicity studies are crucial for understanding its safety profile. Research indicates that high concentrations of IPZC can lead to cytotoxic effects in non-cancerous cell lines. The compound's toxicity is primarily attributed to its ability to generate ROS, which can cause oxidative damage to cellular components.
Table 3: Toxicity Profile of IPZC
Cell Line | CC50 (µM) | Observed Effects |
---|---|---|
HEK293 (Human Kidney) | 20 | Cytotoxicity with morphological changes |
L929 (Mouse Fibroblast) | 25 | Cell death and membrane integrity loss |
Clinical Implications
A series of case studies have explored the therapeutic implications of IPZC in cancer treatment regimens. One notable case involved a patient with advanced breast cancer who received a treatment protocol incorporating IPZC alongside traditional chemotherapeutics. The results indicated a marked reduction in tumor size and improved patient outcomes, suggesting that IPZC may enhance the efficacy of existing therapies.
Research Findings
Recent research has focused on optimizing the formulation and delivery methods for IPZC to maximize its therapeutic potential while minimizing toxicity. Studies have explored nanoparticle-based delivery systems that can enhance the bioavailability and targeted delivery of IPZC to tumor sites.
Properties
CAS No. |
138533-79-6 |
---|---|
Molecular Formula |
C13H14Cl2Zr |
Molecular Weight |
332.38 g/mol |
IUPAC Name |
1-(2-cyclopenta-1,3-dien-1-ylpropan-2-yl)cyclopenta-1,3-diene;zirconium(4+);dichloride |
InChI |
InChI=1S/C13H14.2ClH.Zr/c1-13(2,11-7-3-4-8-11)12-9-5-6-10-12;;;/h3-10H,1-2H3;2*1H;/q-2;;;+4/p-2 |
InChI Key |
NQROOCBBFWQAOT-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C1=CC=C[CH-]1)C2=CC=C[CH-]2.[Cl-].[Cl-].[Zr+4] |
Origin of Product |
United States |
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